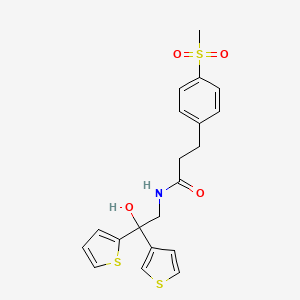

4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-5-methyl-6-(methylsulfanyl)pyrimidine (CMMPS) is a small organic molecule with a wide range of applications in the field of synthetic chemistry. CMMPS is a versatile building block for the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and specialty chemicals. Due to its unique structure, CMMPS has been used in a variety of scientific studies, including those related to the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of 6-Methylsulfanyl Pyrimidines : Research by Briel et al. (2002) focused on the synthesis of various pyrimidines, including 6-methylsulfanyl derivatives. These compounds are formed through reactions with chloroacetic acid derivatives, leading to the creation of thieno[2,3-d]pyrimidines (Briel, Franz, & Dobner, 2002).

Structural and Spectroscopic Studies : A study by Gupta et al. (2006) utilized ab initio quantum chemical and experimental spectroscopic methods to investigate chloropyrimidine derivatives. This research provided insights into their structure and spectral characteristics, essential for understanding their chemical behavior (Gupta, Sharma, Virdi, & Ram, 2006).

Hydrogen-Bond-Degenerate Nucleosides : Williams and colleagues (1998) synthesized a hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleoside, exploring its potential as a polymerase substrate for incorporation into DNA. Such research contributes to understanding the role of pyrimidines in genetic material (Williams, Loakes, & Brown, 1998).

Potential Therapeutic Applications

Antitumor and Antiviral Activities : A study by Grivsky et al. (1980) described the synthesis of a pyrimidine derivative with potential as an inhibitor of mammalian dihydrofolate reductase, showing significant activity against specific types of cancer (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Inhibitory Effect on Enzymes in Rat Cerebral Cortex : Cechin et al. (2003) synthesized a series of pyrimidines, including 4-methyl-2-methylsulfanyl-6-trichloromethylpyrimidine, testing them as inhibitors of ATP and ADP hydrolysis in synaptosomes from the rat cerebral cortex. This research could contribute to understanding the role of pyrimidines in neurological processes (Cechin, Schetinger, Zanatta, Madruga, Pacholski, Flores, Bonacorso, Martins, & Morsch, 2003).

Mecanismo De Acción

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, influencing cellular processes .

Mode of Action

It’s known that pyrimidine derivatives can participate in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It’s known that pyrimidine derivatives can be involved in various biochemical pathways, including those related to nucleotide synthesis and metabolism .

Result of Action

Pyrimidine derivatives are known to have a wide spectrum of biological activity .

Propiedades

IUPAC Name |

4-chloro-5-methyl-6-methylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJACBXMCOBFBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Diethoxyphenyl)formamido]acetic acid](/img/structure/B2469736.png)

![N-(furan-2-ylmethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2469743.png)

![N-(3-chloro-2-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2469749.png)

![N-(3-acetylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2469751.png)

![N-(2-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2469753.png)

![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2469755.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2469756.png)

![Methyl 4-[4-({4-[(dimethylamino)sulfonyl]anilino}carbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2469757.png)